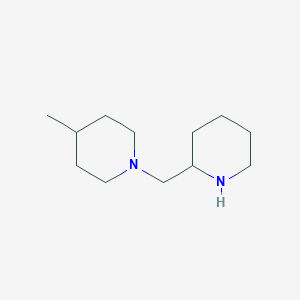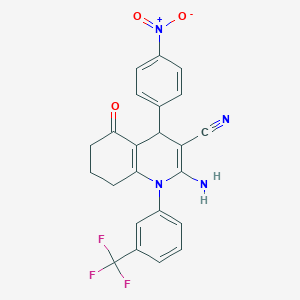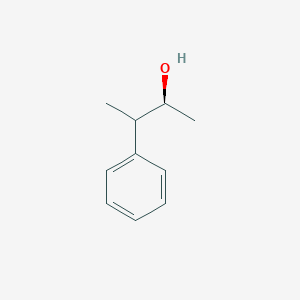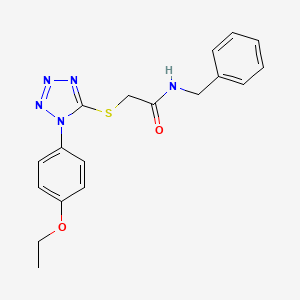
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: is a heterocyclic compound with an indole scaffold. The indole nucleus, also known as benzopyrrole, contains a benzenoid ring and ten π-electrons, making it aromatic. Physically, it appears as a crystalline, colorless substance with a specific odor. This compound plays a crucial role in the synthesis of various drug molecules and natural products.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist for the preparation of 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one . One common approach involves the condensation of 3-phenylindolin-2-one with 3-phenoxybenzaldehyde hydrazone. The reaction proceeds under suitable conditions to yield the desired product.
Reaction Conditions:: The reaction typically occurs in a solvent (such as ethanol or dimethyl sulfoxide) with an acid catalyst (e.g., acetic acid). Heating the reaction mixture facilitates the formation of the hydrazone linkage.
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Analyse Des Réactions Chimiques
Reactivity::
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: undergoes various chemical reactions due to its indole scaffold. Some notable reactions include:
- Electrophilic substitution: The excess π-electrons in the indole ring readily participate in electrophilic aromatic substitution reactions.
- Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
- Substitution reactions: Nucleophilic substitution at the hydrazone linkage is possible.
- Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions using appropriate reagents.
- Oxidation: Mild oxidants like hydrogen peroxide or potassium permanganate.
- Reduction: Catalytic hydrogenation or metal hydrides.
- Substitution: Nucleophiles such as amines or alkoxides.
Major Products:: The specific products formed depend on the reaction conditions. For example, nitration may yield 3-nitro derivatives, while reduction could lead to hydrazine derivatives.
Applications De Recherche Scientifique
3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one: has diverse applications:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: Potential bioactivity, including antiviral, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in various diseases.
Industry: Used in the development of novel materials or pharmaceuticals.
Mécanisme D'action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details fully.
Comparaison Avec Des Composés Similaires
While 3-((3-Phenoxybenzylidene)hydrazono)indolin-2-one is unique due to its specific substituents, it shares similarities with other indole derivatives. Notable related compounds include tryptophan, indole-3-acetic acid (a plant hormone), and various synthetic indole-based drugs.
Propriétés
Numéro CAS |
324546-55-6 |
|---|---|
Formule moléculaire |
C21H15N3O2 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(3Z)-3-[(E)-(3-phenoxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H15N3O2/c25-21-20(18-11-4-5-12-19(18)23-21)24-22-14-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-14H,(H,23,24,25)/b22-14+ |
Clé InChI |
RYEITHUULOHSPB-HYARGMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/N=C\3/C4=CC=CC=C4NC3=O |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NN=C3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043392.png)



![5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12043412.png)



![2-(4-Methylphenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12043438.png)

![Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)
![1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)

